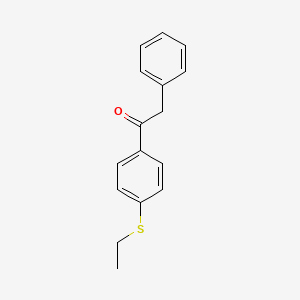
1,3-Bis(methylthio)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methylthio)-1-propanol is an organic compound characterized by the presence of two methylthio groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(methylthio)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Applications De Recherche Scientifique
1,3-Bis(methylthio)-1-propanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways involving sulfur atoms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1,3-Bis(methylthio)-1-propanol depends on the specific reaction it undergoes. In oxidation reactions, the sulfur atoms in the methylthio groups act as nucleophiles, facilitating the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the methylthio groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(methylthio)propane: Similar in structure but lacks the hydroxyl group present in 1,3-Bis(methylthio)-1-propanol.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
meso-4,6-Dimethyl-1,3-dithiane: A dithiane derivative with similar sulfur functionalities.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical transformations and applications .
Propriétés
Numéro CAS |
54884-93-4 |
|---|---|
Formule moléculaire |
C5H12OS2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
1,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-3-5(6)8-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YVDVWADTVZAKRV-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



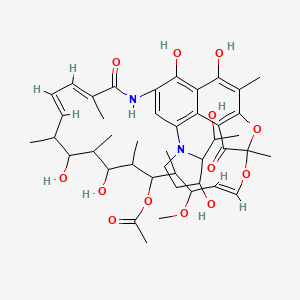
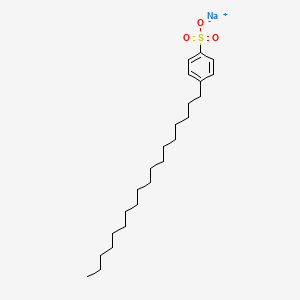
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
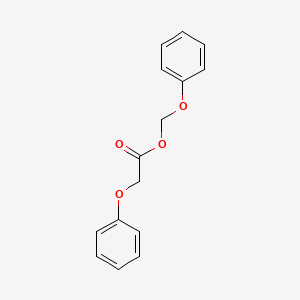
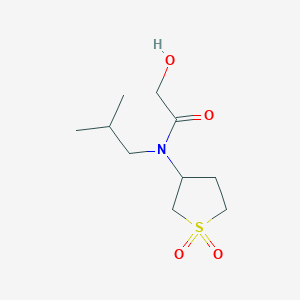
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
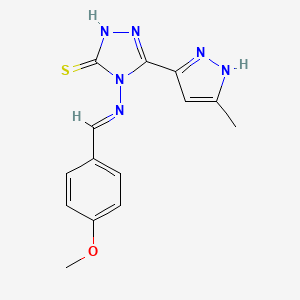

![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
